N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide (Compound ID: G504-0462) is a synthetic organic molecule with a molecular formula of C20H24N2O5S and a molecular weight of 404.48 g/mol . Its structure features:
- A 1,2,3,4-tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group.
- A 3,5-dimethoxybenzamide moiety attached at position 6 of the tetrahydroquinoline ring.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-9-5-6-14-10-16(7-8-19(14)22)21-20(23)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNELHJTJSHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research findings.
Chemical Structure and Synthesis
The compound features a unique structural composition that includes a tetrahydroquinoline core and an ethanesulfonyl group. The synthesis typically involves several steps:
- Formation of Tetrahydroquinoline : Starting from aniline and an α,β-unsaturated carbonyl compound under reductive conditions.
- Sulfonylation : Introduction of the ethanesulfonyl group using ethanesulfonyl chloride.
- Coupling with Benzamide : The final step involves coupling with 3,5-dimethoxybenzoyl chloride under basic conditions.
This multi-step synthesis allows for the precise construction of the compound's complex structure.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound in various assays:
- Acetylcholinesterase Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Preliminary results indicate that it exhibits significant AChE inhibitory activity with an IC50 value in the low micromolar range .
- Cytotoxicity Tests : Cytotoxicity was assessed using human fibroblast cell lines (MCR-5) through the SRB assay. The compound showed no significant cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Binding : The ethanesulfonyl group and the dimethoxybenzamide moiety may interact with specific receptors or enzymes, influencing neurotransmitter levels and neuronal signaling pathways.
- Enzyme Modulation : By inhibiting AChE, the compound may increase acetylcholine levels in synaptic clefts, potentially enhancing cholinergic transmission.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | Tetrahydroquinoline core with ethanesulfonyl and dimethoxybenzamide groups | Variants with different sulfonyl or aromatic groups |
| AChE Inhibition IC50 (μM) | Low micromolar range | Varies widely among related compounds |
| Cytotoxicity (100 µM) | No significant cytotoxicity observed | Some related compounds show higher cytotoxicity |
Case Studies and Research Findings
- Neuroprotective Effects : In a study focusing on neuroprotection, compounds similar to this compound were found to reduce oxidative stress markers in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary tests indicated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains. Further optimization could enhance its efficacy as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Example 1 (Patent Compound) :
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
- Core Modifications: Retains the tetrahydroquinoline backbone but substitutes position 1 with a thiazole-carboxylic acid and position 6 with a benzothiazole-amino group.
- Benzothiazole Moiety: Introduces a planar aromatic system, which may enhance interactions with hydrophobic protein pockets or π-π stacking .
Example 24 (Patent Compound) :
3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid
- Core Modifications : Features a pyrido-pyridazine fused ring system and an adamantane-derived substituent .
- Key Differences :
CTDB (Electrochemical Study Compound) :
4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]-diazenyl}benzonitrile
- Core Modifications: Substituted with cyanoethyl and diazenyl-benzonitrile groups.
- Key Differences :
Pharmacological and Physicochemical Comparison
| Compound | Molecular Weight | logP | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound (G504-0462) | 404.48 | 2.71 | Ethanesulfonyl, 3,5-dimethoxybenzamide | Enzyme inhibition, CNS targets |
| Example 1 | ~450 (estimated) | ~1.5* | Thiazole-carboxylic acid, benzothiazole | Antimicrobial, kinase inhibition |
| Example 24 | ~600 (estimated) | ~3.5* | Adamantane, pyrido-pyridazine | Neurodegenerative disease targets |
| CTDB | 397.44 | N/A | Cyanoethyl, diazenyl-benzonitrile | Electrochemical sensors, catalysis |
Activity Insights:
- The target compound’s 3,5-dimethoxybenzamide group may favor interactions with aromatic residues in enzyme active sites, similar to kinase inhibitors like imatinib.
- Patent compounds with carboxylic acid groups (e.g., Example 1) are often associated with improved solubility but may require prodrug strategies for bioavailability .
- Adamantane-containing analogs (e.g., Example 24) are historically linked to antiviral or anti-Parkinson’s activity (e.g., amantadine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
